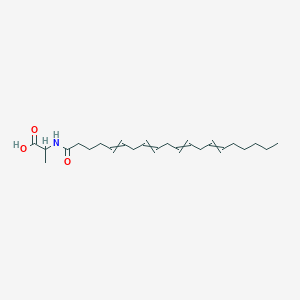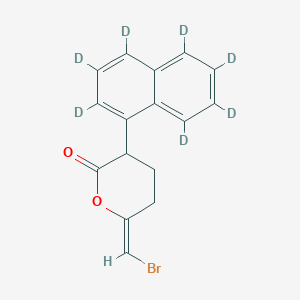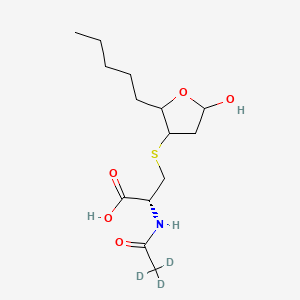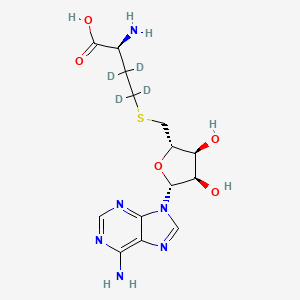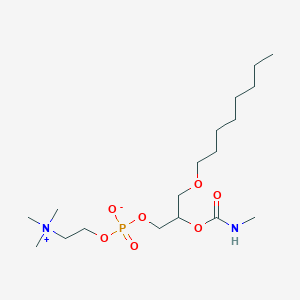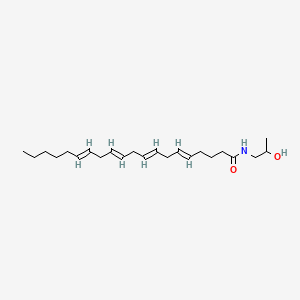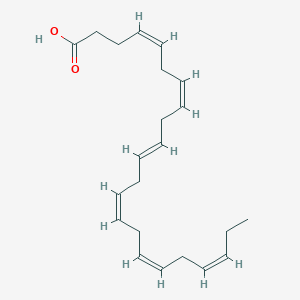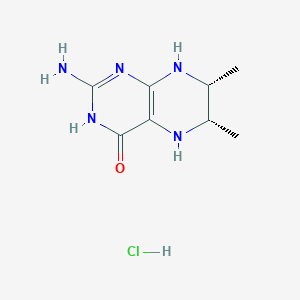
6,7-Dimethyltetrahydropterin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyltetrahydropterin hydrochloride is a chemical compound known for its role as an inhibitor of GTP cyclohydrolase I . This enzyme catalyzes the formation of D-erythro-7,8-dihydroneopterin triphosphate and formate from GTP, which are critical intermediates in the biosynthesis of folic acid, pteridines in insects and amphibians, and tetrahydrobiopterin . Tetrahydrobiopterin is an essential cofactor for tyrosine and tryptophan hydroxylase, enzymes that are crucial for biogenic amine synthesis .
Vorbereitungsmethoden
The synthesis of 6,7-Dimethyltetrahydropterin hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the pteridine ring structure. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
6,7-Dimethyltetrahydropterin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyltetrahydropterin hydrochloride has several scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of other pteridine derivatives . In biology, it serves as a tool to study the role of GTP cyclohydrolase I and its inhibitors . In medicine, it is investigated for its potential therapeutic applications, particularly in diseases related to the dysfunction of biogenic amine synthesis . Additionally, it has industrial applications in the production of folic acid and other pteridine-based compounds .
Wirkmechanismus
The mechanism of action of 6,7-Dimethyltetrahydropterin hydrochloride involves its inhibition of GTP cyclohydrolase I . By inhibiting this enzyme, the compound disrupts the biosynthesis of tetrahydrobiopterin, which is a critical cofactor for several hydroxylase enzymes . This inhibition affects the synthesis of biogenic amines such as dopamine, serotonin, and norepinephrine, which are essential neurotransmitters in the nervous system .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethyltetrahydropterin hydrochloride can be compared with other pteridine derivatives such as tetrahydrobiopterin and sepiapterin . While tetrahydrobiopterin is a natural cofactor with high biological activity, this compound is a synthetic inhibitor with specific applications in research . Sepiapterin, another related compound, is a precursor in the biosynthesis of tetrahydrobiopterin and has different biological roles . The uniqueness of this compound lies in its ability to selectively inhibit GTP cyclohydrolase I, making it a valuable tool in biochemical studies .
Eigenschaften
Molekularformel |
C8H14ClN5O |
|---|---|
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
(6S,7R)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H/t3-,4+;/m0./s1 |
InChI-Schlüssel |
GIHYTRGUZVYCQX-RFKZQXLXSA-N |
Isomerische SMILES |
C[C@H]1[C@H](NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
Kanonische SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


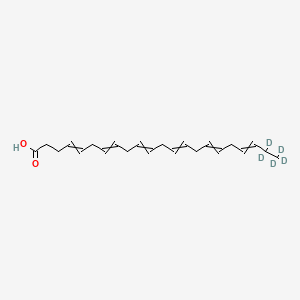
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
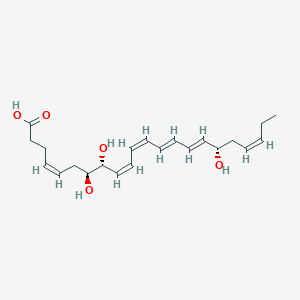
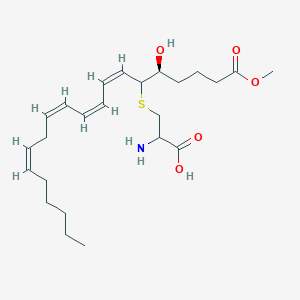
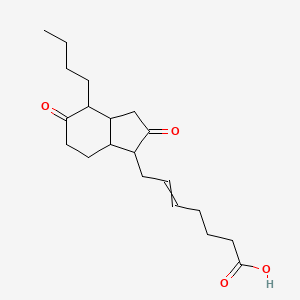
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
